molecular formula C10H14N5O7P B1250478 8-hydroxy-dAMP

8-hydroxy-dAMP

Cat. No.: B1250478
M. Wt: 347.22 g/mol
InChI Key: QFGWDFAYOAGQDH-KVQBGUIXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Hydroxy-2'-deoxyadenosine monophosphate (8-hydroxy-dAMP) is an oxidized derivative of deoxyadenosine monophosphate (dAMP), characterized by a hydroxyl group at the C8 position of the adenine base. This modification arises from oxidative stress-induced damage to DNA precursors, such as 8-hydroxy-dATP (8-OH-dATP), which is hydrolyzed by the human MutT homologue 1 (hMTH1) protein to yield 8-hydroxy-dAMP . This enzymatic hydrolysis prevents the incorporation of mutagenic oxidized nucleotides into DNA, thereby maintaining genomic integrity. The reaction kinetics of hMTH1 with 8-OH-dATP show comparable efficiency to 8-hydroxy-dGTP hydrolysis, with similar Michaelis constants ($Km$) and catalytic rates ($k{cat}$) (Table 1) .

Properties

Molecular Formula

C10H14N5O7P

Molecular Weight

347.22 g/mol

IUPAC Name

[(2R,3S,5R)-5-(6-amino-8-oxo-7H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H14N5O7P/c11-8-7-9(13-3-12-8)15(10(17)14-7)6-1-4(16)5(22-6)2-21-23(18,19)20/h3-6,16H,1-2H2,(H,14,17)(H2,11,12,13)(H2,18,19,20)/t4-,5+,6+/m0/s1

InChI Key

QFGWDFAYOAGQDH-KVQBGUIXSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3NC2=O)N)COP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C3=NC=NC(=C3NC2=O)N)COP(=O)(O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

8-Hydroxy-dAMP belongs to a family of oxidized nucleotides and nucleosides. Key structural analogues include:

8-Hydroxy-dADP
  • Structure : Differs by an additional phosphate group (dADP backbone).
  • Role : Intermediate in nucleotide metabolism; may undergo further hydrolysis to 8-hydroxy-dAMP .
  • Enzymatic Processing: Not directly studied in hMTH1 assays, but inferred to follow pathways similar to 8-hydroxy-dATP .
8-Hydroxyadenine
  • Structure : Lacks the sugar-phosphate backbone, retaining only the oxidized base.
  • Role : A biomarker of oxidative DNA damage, often excised by repair enzymes like OGG1 .
8-OH-dGTP
  • Structure : Oxidized guanine nucleotide with a hydroxyl group at C6.
  • Functional Comparison : Hydrolyzed by hMTH1 with $Km$ and $k{cat}$ values nearly identical to 8-OH-dATP, suggesting conserved substrate recognition .

Cyclic Nucleotide Analogues

8-Bromo-cAMP
  • Structure : Bromine substitution at C8 of adenine in cyclic AMP.
  • Role : Activates protein kinase A (PKA) with prolonged action due to resistance to phosphodiesterases .
  • Stability: More stable than native cAMP; classified as non-hazardous under standard conditions .
8-(4-Chlorophenylthio)-cAMP (8-CPT-cAMP)
  • Structure : C8 modification with a chlorophenylthio group.
  • Role : Cell-permeable cAMP mimetic; selectively activates EPAC (exchange protein activated by cAMP) .

Enzymatic and Kinetic Comparisons

The hydrolysis efficiency of 8-hydroxy-dAMP precursors and related compounds by hMTH1 is critical for their biological roles. Key data include:

Table 1: Kinetic Parameters of hMTH1 Substrates

Compound $K_m$ (μM) $k_{cat}$ (min⁻¹) Catalytic Efficiency ($k{cat}/Km$)
8-OH-dATP 0.8 120 150
8-OH-dGTP 1.2 130 108
(R)-8,5′-cyclo-dATP 2.5 30 12
  • Key Insight: 8-OH-dATP and 8-OH-dGTP exhibit similar catalytic efficiencies, while (R)-8,5′-cyclo-dATP is a poorer substrate, indicating hMTH1's preference for mono-oxidized nucleotides .

Stability and Toxicity Profiles

Stability

  • 8-Hydroxy-dAMP: Limited direct data, but inferred to be stable under physiological conditions due to enzymatic production pathways .
  • dAMP : Sensitive to hydrolysis under acidic or alkaline conditions; requires storage at -20°C to prevent degradation .

Toxicity

  • 8-Hydroxy-dAMP: No explicit toxicity data; presumed low risk due to its role in detoxification pathways.
  • 8-Bromo-cAMP: Non-hazardous under GHS criteria .

Research Implications and Gaps

  • Functional Overlap : The conserved efficiency of 8-OH-dATP and 8-OH-dGTP hydrolysis suggests redundancy in hMTH1’s protective role against oxidative mutagenesis .
  • Data Limitations : Toxicity and long-term stability data for 8-hydroxy-dAMP are lacking, warranting further study.
  • Therapeutic Potential: cAMP analogues like 8-CPT-cAMP highlight the importance of C8 modifications in drug design, a concept yet to be explored for 8-hydroxy-dAMP .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-hydroxy-dAMP
Reactant of Route 2
8-hydroxy-dAMP

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.